4-(phenylthio)-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
The compound “4-(phenylthio)-2,3-dihydrothiophene 1,1-dioxide” belongs to a class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds that contain a ring of four carbon atoms and one sulfur atom . The “phenylthio” group indicates the presence of a phenyl group (a ring of six carbon atoms, typical of benzene) attached through a sulfur atom . The “dihydro” prefix and “1,1-dioxide” suffix suggest that the thiophene ring is fully saturated (i.e., it contains no double bonds) and is substituted with two oxygen atoms at the 1-position .
Molecular Structure Analysis
The molecular structure of similar compounds like 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides has been established on the basis of IR spectra, 1H and 13C NMR spectra, two-dimensional 1H–13C HMQC and 1H–13C HMBC experiments, quantum-chemical calculations, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds like 2,5-dihydrothiophene 1,1-dioxides involve various transformations including cyclization, reactions with nucleophiles and electrophiles, and transformations involving opening of the heterocycle ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds like 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides, properties such as melting point and IR spectrum have been reported .Safety and Hazards
Properties
IUPAC Name |
4-phenylsulfanyl-2,3-dihydrothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-14(12)7-6-10(8-14)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNDCBBVDJPVLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C=C1SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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